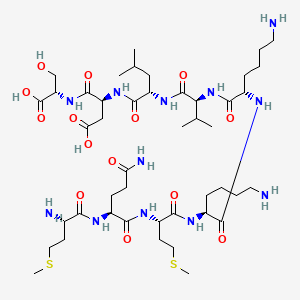
Antiflammin-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiflammin-1 is a synthetic nonapeptide derived from uteroglobin, a protein secreted by Clara cells in the lungs. This compound has garnered significant attention due to its diverse biological functions, particularly its anti-inflammatory and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antiflammin-1 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Antiflammin-1 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Coupling Reagents: Used in SPPS to facilitate peptide bond formation, such as N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Employed to protect functional groups during synthesis, such as fluorenylmethyloxycarbonyl (Fmoc) for amino groups.
Major Products: The primary product of these reactions is the this compound peptide itself. Hydrolysis reactions may lead to the breakdown of the peptide into its constituent amino acids .
Scientific Research Applications
Antiflammin-1 has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound in peptide synthesis research.
Biology: Investigated for its role in modulating inflammatory responses and fibroblast proliferation.
Mechanism of Action
Antiflammin-1 exerts its effects by interacting with specific molecular targets and pathways:
Comparison with Similar Compounds
Uteroglobin: The parent protein from which Antiflammin-1 is derived. It shares similar anti-inflammatory properties.
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Another peptide with anti-inflammatory and antifibrotic effects.
Cyclomarin A: A peptide with notable anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific sequence derived from uteroglobin, which confers its potent anti-inflammatory and antifibrotic activities. Its ability to inhibit the TGF-β1 pathway distinguishes it from other peptides with similar functions .
Biological Activity
Antiflammin-1, a nonapeptide derived from uteroglobin, has gained attention for its significant anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Overview of this compound
This compound is a synthetic peptide that mimics the anti-inflammatory actions of naturally occurring proteins such as uteroglobin and lipocortin. These proteins are known to inhibit phospholipase A2 (PLA2), an enzyme involved in the inflammatory response by releasing arachidonic acid from cell membrane phospholipids. By inhibiting PLA2, this compound can potentially reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The primary mechanism through which this compound exerts its effects involves:
- PLA2 Inhibition : Studies have demonstrated that this compound can inhibit PLA2 activity, leading to reduced inflammation in various models, including carrageenan-induced edema in rats .
- Transdermal Delivery : Research indicates that this compound can be effectively delivered through iontophoresis, maintaining its biological activity in vivo. This method has shown promise in reducing skin irritation caused by irritants like chlorpromazine in guinea pig models .
In Vivo Studies
A notable study investigated the effects of this compound on skin irritation. The peptide was co-delivered with a model irritant via iontophoresis to hairless guinea pigs. Results indicated a significant reduction in erythema and lesion formation compared to controls without this compound. However, it did not completely eliminate the inflammation markers, suggesting partial efficacy .
In Vitro Studies
In vitro experiments have shown that this compound interacts with specific receptors involved in inflammatory pathways. For instance, it binds selectively to formyl-peptide receptor-like 1 (FPRL-1), activating downstream signaling pathways that modulate neutrophil behavior and reduce inflammation .
Case Studies
Several clinical and experimental case studies have highlighted the effectiveness of this compound in managing inflammatory conditions:
- Allergic Conjunctivitis Model : In a guinea pig model of allergic conjunctivitis, peptides similar to this compound demonstrated a reduction in clinical scores of inflammation comparable to traditional anti-inflammatory drugs like dexamethasone .
- Lung Injury Models : this compound has shown antifibrotic effects in bleomycin-induced lung injury models, suggesting its potential utility in pulmonary inflammation disorders .
Data Table: Summary of Key Findings on this compound
Properties
Molecular Formula |
C45H82N12O14S2 |
|---|---|
Molecular Weight |
1079.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71)/t26-,27-,28-,29-,30-,31-,32-,33-,36-/m0/s1 |
InChI Key |
XVZUZGWPOCVGGZ-NETRMLAPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















